2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride
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Overview
Description
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is a chemical compound with the molecular formula C12H10ClFN It is a derivative of biphenyl, where a fluorine atom is attached to one of the phenyl rings, and an amine group is attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves the following steps:
Amination: The introduction of an amine group can be carried out through nucleophilic substitution reactions. For example, the reaction of 2-fluorobiphenyl with ammonia or an amine under suitable conditions can yield the desired amine derivative.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under reflux conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: A simpler derivative without the amine group.
2-Fluoro-4’-aminobiphenyl: Another derivative with the amine group at a different position.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) that contains a fluorinated biphenyl structure.
Uniqueness
2-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the fluorine and amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H11ClFN |
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Molecular Weight |
223.67 g/mol |
IUPAC Name |
2-fluoro-3-phenylaniline;hydrochloride |
InChI |
InChI=1S/C12H10FN.ClH/c13-12-10(7-4-8-11(12)14)9-5-2-1-3-6-9;/h1-8H,14H2;1H |
InChI Key |
LVZWQYGSZNYRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)F.Cl |
Origin of Product |
United States |
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